Adipoyl-L-carnitine trifluoroacetate

Description

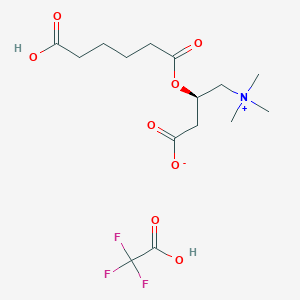

Adipoyl-L-carnitine trifluoroacetate (CAS: 102636-83-9) is a chemically modified derivative of L-carnitine, where the adipoyl group (a six-carbon dicarboxylic acid) is esterified to the carnitine backbone, and the trifluoroacetate (TFA) counterion enhances solubility and stability. This compound is primarily utilized in biochemical and pharmaceutical research, particularly in studies involving fatty acid metabolism, mitochondrial transport, and lipidomics . It is commercially available as a high-purity standard for applications such as HPLC analysis and metabolic pathway investigations .

Properties

Molecular Formula |

C₁₅H₂₄F₃NO₈ |

|---|---|

Molecular Weight |

403.35 |

Synonyms |

(R)-3-Carboxy-2-[(5-carboxy-1-oxopentyl)oxy]-N,N,N-trimethyl-1-propanaminium Inner Salt Trifluoroacetate; (R)-3-((5-Carboxypentanoyl)oxy)-4-(trimethylammonio)butanoate Trifluoroacetate |

Origin of Product |

United States |

Comparison with Similar Compounds

Malonyl-L-Carnitine Trifluoroacetate

- Structure : Features a malonyl group (three-carbon dicarboxylic acid) attached to L-carnitine, with a TFA counterion.

- Applications : Used in studies of malonyl-CoA metabolism and insulin resistance. Unlike adipoyl-L-carnitine, its shorter acyl chain limits its utility in long-chain fatty acid transport studies .

- Solubility : Higher aqueous solubility compared to adipoyl-L-carnitine due to the shorter carbon chain .

trans-2-Octenoyl-L-Carnitine

- Structure: Contains an eight-carbon monounsaturated acyl group (trans-2-octenoyl) without a TFA counterion (CAS: 152064-94-3).

- Applications : Critical for research on β-oxidation of unsaturated fatty acids. The absence of TFA reduces its stability in acidic conditions compared to this compound .

- Metabolic Role : Preferentially transported into mitochondria for oxidation, unlike adipoyl-L-carnitine, which may accumulate in peroxisomes due to its longer chain .

3-Methylcrotonyl L-Carnitine Chloride

- Structure : Branched-chain acyl group (3-methylcrotonyl) with a chloride counterion.

- Applications: Used to study branched-chain amino acid catabolism disorders. The chloride ion offers different solubility and ionization properties compared to TFA, affecting HPLC retention times .

Suberoyl L-Carnitine (Lithium Salt)

- Structure : Eight-carbon suberoyl group with a lithium counterion.

- Applications : Lithium salts are preferred for nuclear magnetic resonance (NMR) studies due to their diamagnetic properties. However, lithium salts are less stable in aqueous solutions than TFA derivatives like this compound .

Data Table: Key Properties of Selected Acyl-Carnitines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.